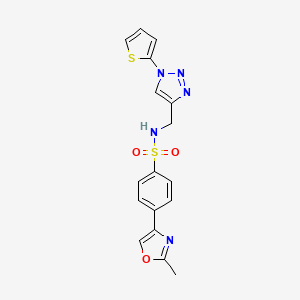
4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15N5O3S2 and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Benzenesulfonamide Derivatives in Medicinal Chemistry
Benzenesulfonamide derivatives have been extensively studied for their potential as inhibitors of various enzymes. These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic effects, as well as potential applications in the treatment of neurodegenerative diseases. For instance, derivatives have been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. These inhibitors can block the enzyme in both rats and gerbils after oral administration, suggesting their potential for detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Inhibition of Carbonic Anhydrases
Benzenesulfonamides incorporating various moieties have shown potent inhibitory activity against human carbonic anhydrase isozymes, which are involved in numerous physiological and pathological processes, including glaucoma, epilepsy, obesity, and cancer. Some compounds significantly inhibited carbonic anhydrase IX, a transmembrane tumor-associated isoform, highlighting their potential as anticancer agents (Alafeefy et al., 2015).
Anti-Inflammatory and Antioxidant Activities
Research on celecoxib derivatives, which share a similar sulfonamide moiety, has revealed that these compounds may exhibit anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests that benzenesulfonamide derivatives could be designed to target a wide range of diseases, further underlining the importance of this chemical scaffold in drug discovery and development (Küçükgüzel et al., 2013).
Application in Textile and Material Science
In addition to medicinal applications, benzenesulfonamide derivatives have been explored for their utility in materials science, such as the development of azodyes for UV protection and antimicrobial properties of cotton fabrics. This indicates the versatility of these compounds beyond pharmaceuticals, highlighting their potential in various industrial applications (Mohamed et al., 2020).
properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c1-12-19-16(11-25-12)13-4-6-15(7-5-13)27(23,24)18-9-14-10-22(21-20-14)17-3-2-8-26-17/h2-8,10-11,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTXMBITMFBJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2871424.png)
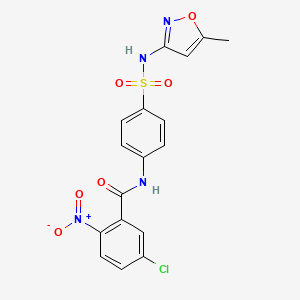
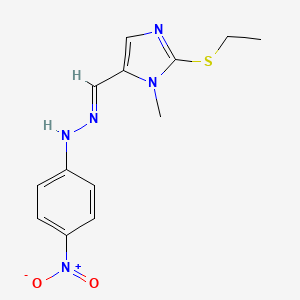
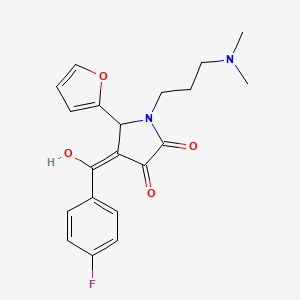
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2871431.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2871433.png)
![(3-amino-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2871434.png)

![5-(furan-2-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2871439.png)
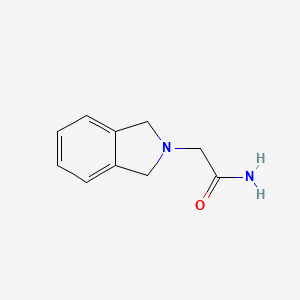
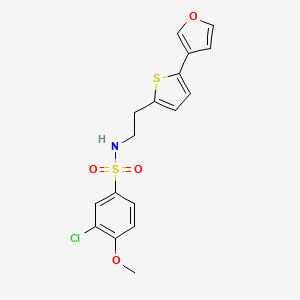
![6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2871443.png)
![N-(4-bromophenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2871446.png)